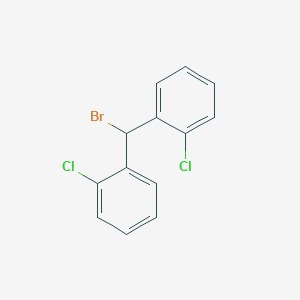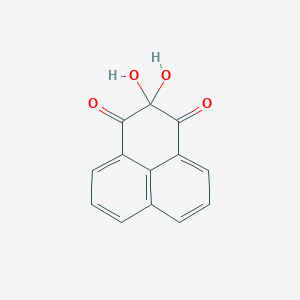
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione, also known as quinizarin, is a synthetic organic compound that belongs to the family of quinones. It is commonly used in the field of scientific research due to its unique properties, which make it an important tool for various applications.
Mécanisme D'action
The mechanism of action of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Quinizarin can also form complexes with metal ions, which can affect its redox properties.
Effets Biochimiques Et Physiologiques
Quinizarin has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Quinizarin has also been shown to have anti-inflammatory and antitumor properties, which make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in lab experiments is its versatility. It can be used for various applications, including as a fluorescent dye, a pH indicator, and a redox indicator. Quinizarin is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is its potential toxicity. It can cause skin irritation and is toxic if ingested.
Orientations Futures
There are several future directions for the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and antitumor properties of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. Another potential direction is the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in the development of new materials, such as conductive polymers, is an area of active research.
Méthodes De Synthèse
The synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione can be achieved through various methods, including the oxidation of anthracene, the reaction of phthalic anhydride with resorcinol, and the reaction of 1,4-dihydroxyanthraquinone with copper sulfate. Among these methods, the oxidation of anthracene is the most commonly used method for the synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. This method involves the oxidation of anthracene using potassium permanganate in the presence of sulfuric acid.
Applications De Recherche Scientifique
Quinizarin has a wide range of applications in scientific research, including its use as a fluorescent dye, a pH indicator, and a redox indicator. It is also used in the field of analytical chemistry as a reagent for the determination of various metal ions. In addition, 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is used in the field of medicinal chemistry as a precursor for the synthesis of various drugs.
Propriétés
Numéro CAS |
18931-20-9 |
|---|---|
Nom du produit |
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione |
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
2,2-dihydroxyphenalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11,16)17/h1-6,16-17H |
Clé InChI |
JYCIBUOSCBHKCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



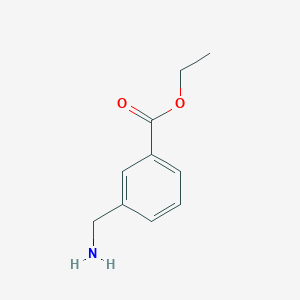
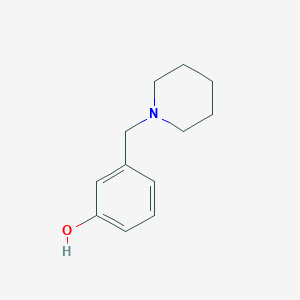
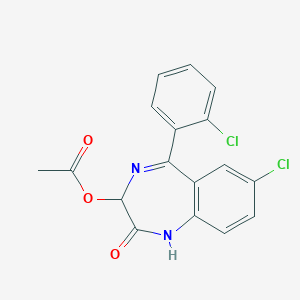
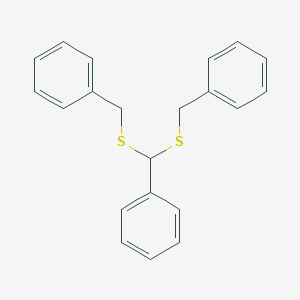
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
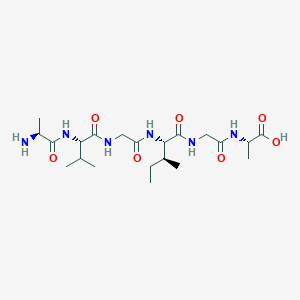
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
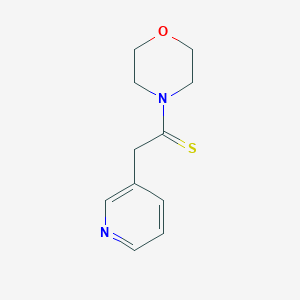
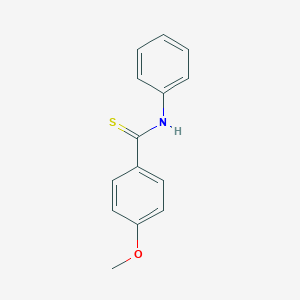
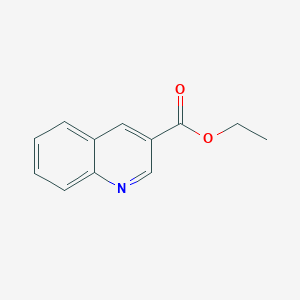
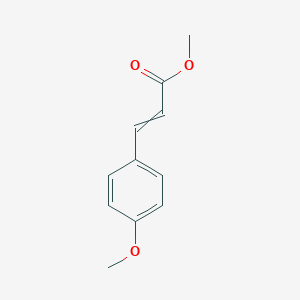
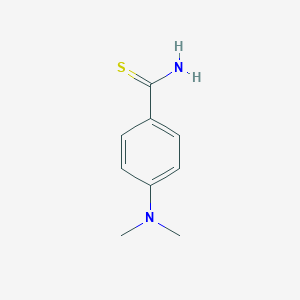
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
